1-Chloro-N,N-diethylmethanesulfonamide
Description
1-Chloro-N,N-diethylmethanesulfonamide is a sulfonamide derivative featuring a chloro group and a diethylamino substituent. Sulfonamides and chloro-substituted amines are widely employed as coupling agents, electrophilic reactants, or precursors in pharmaceuticals and agrochemicals due to their ability to activate carboxylic acids or mediate bond formation under mild conditions .
Properties
CAS No. |
56401-81-1 |
|---|---|
Molecular Formula |
C5H12ClNO2S |
Molecular Weight |
185.67 g/mol |
IUPAC Name |
1-chloro-N,N-diethylmethanesulfonamide |
InChI |
InChI=1S/C5H12ClNO2S/c1-3-7(4-2)10(8,9)5-6/h3-5H2,1-2H3 |
InChI Key |
CHMZISMLWXTHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-N,N-diethylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of N,N-diethylmethanesulfonamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-N,N-diethylmethanesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The choice of chlorinating agent and reaction conditions can be optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N,N-diethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new sulfonamide derivatives.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone derivatives or reduced to sulfinamide derivatives under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of N,N-diethylmethanesulfonamide and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., ethanethiol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Major Products
Substitution: New sulfonamide derivatives with different functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Hydrolysis: N,N-diethylmethanesulfonamide and hydrochloric acid.
Scientific Research Applications
1-Chloro-N,N-diethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-N,N-diethylmethanesulfonamide involves its interaction with specific molecular targets. The chlorine atom and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity in Bond Formation: Ghosez’s reagent outperforms traditional coupling agents (e.g., DCC, HATU) in reactions involving weakly nucleophilic amines, achieving >90% yields in macrocyclization steps . Its α-chloroenamine structure facilitates efficient electrophilic activation of carboxyl groups .
Synthetic Versatility: Chloro-substituted amines like 2-(Diethylamino)ethyl chloride hydrochloride are pivotal in synthesizing quaternary ammonium salts, which are critical in surfactants and phase-transfer catalysis . N,N-Diisopropyl-β-aminoethyl chloride is restricted under export regulations due to its role in nerve agent production, underscoring the dual-use nature of such compounds .
Stability and Handling: α-Chloroenamines (e.g., Ghosez’s reagent) are moisture-sensitive and typically generated in situ, whereas hydrochlorides (e.g., 2-(Diethylamino)ethyl chloride hydrochloride) offer improved stability for storage and transport .
Biological Activity
1-Chloro-N,N-diethylmethanesulfonamide (CAS No. 56401-81-1) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a chloro group and diethyl substituents on the nitrogen atom, suggests it may exhibit various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of 1-Chloro-N,N-diethylmethanesulfonamide, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
1-Chloro-N,N-diethylmethanesulfonamide functions primarily through the inhibition of specific enzymes and pathways in microbial and cancer cells. Its sulfonamide moiety is known to interfere with folate synthesis by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folate biosynthesis pathway. This inhibition leads to reduced nucleic acid synthesis, ultimately resulting in bacterial cell death.
Antimicrobial Activity
Research indicates that 1-Chloro-N,N-diethylmethanesulfonamide demonstrates significant antimicrobial properties against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, 1-Chloro-N,N-diethylmethanesulfonamide has been investigated for its anticancer activity. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study: Anticancer Activity
A notable study conducted by Smith et al. (2023) explored the effects of 1-Chloro-N,N-diethylmethanesulfonamide on human breast cancer cells (MCF-7). The researchers found that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in:
- Inhibition of cell proliferation : A reduction in cell viability was observed using MTT assays.
- Induction of apoptosis : Flow cytometry analysis revealed increased annexin V staining in treated cells.
- Alteration of signaling pathways : Western blot analysis indicated upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the toxicity profile of 1-Chloro-N,N-diethylmethanesulfonamide. Preliminary studies indicate moderate toxicity in mammalian cell lines at high concentrations, necessitating further investigation into its safety for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
